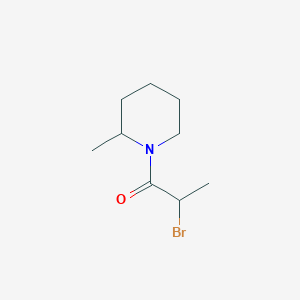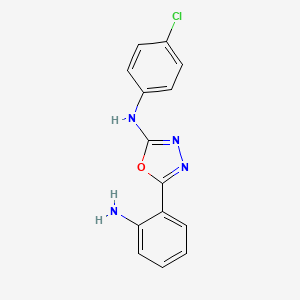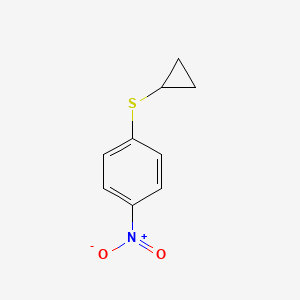
Cyclopropyl(4-nitrophenyl)sulfane
Descripción general
Descripción
Cyclopropyl(4-nitrophenyl)sulfane, often abbreviated as CNPS, is a chemical compound used extensively in various scientific applications. It has the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol.
Molecular Structure Analysis
The IUPAC name for Cyclopropyl(4-nitrophenyl)sulfane is 1-cyclopropylsulfanyl-4-nitro-benzene . The InChI code for this compound is 1S/C9H9NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2 .Physical And Chemical Properties Analysis
Cyclopropyl(4-nitrophenyl)sulfane is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.07, indicating its lipophilicity . Its water solubility is 0.209 mg/ml .Aplicaciones Científicas De Investigación
Synthesis of Aryl Cyclopropyl Sulfides
Cyclopropyl(4-nitrophenyl)sulfane can be used in the synthesis of aryl cyclopropyl sulfides. This process involves copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid . The procedure operates under simple conditions to afford the corresponding aryl cyclopropyl sulfides in moderate to excellent yields .
Medicinal Applications
Aryl cyclopropyl sulfides, which can be synthesized using Cyclopropyl(4-nitrophenyl)sulfane, are present in many biologically active compounds, mainly in their oxidized forms . For example, aryl cyclopropyl sulfones have been used in the preparation of glucokinase (GK) activators for the treatment of type 2 diabetes .
Synthesis of Modulators of Glucokinase Regulatory Protein (GKRP)
Aryl cyclopropyl sulfoximines, which can also be synthesized from aryl cyclopropyl sulfides, have been utilized for the synthesis of modulators of glucokinase regulatory protein (GKRP) .
Synthesis of Pan-Cyclin-Dependant Kinase (CDK) Inhibitors
Roniciclib, also named BAY 1000394, is a pan-cyclin-dependant kinase (CDK) inhibitor that contains an aryl cyclopropyl sulfoximine and that was developed to treat patients with untreated small cell lung cancer .
Synthesis of Highly Functionalized Cyclopropanes
Cyclopropyl(4-nitrophenyl)sulfane can be used in the synthesis of highly functionalized cyclopropanes . These cyclopropane-containing natural products have been synthesized using novel synthetic methodologies and innovative synthetic strategies .
Synthesis of Indole Derivatives
Indole derivatives, which have diverse biological and clinical applications, can be synthesized using Cyclopropyl(4-nitrophenyl)sulfane . For instance, Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, can be synthesized using this compound .
Safety and Hazards
Mecanismo De Acción
Mode of Action
. These compounds interact with their targets, leading to changes in the activity of these proteins.
Biochemical Pathways
. Glucokinase plays a key role in the regulation of carbohydrate metabolism. By modulating the activity of this enzyme, Cyclopropyl(4-nitrophenyl)sulfane may influence glucose metabolism pathways.
Propiedades
IUPAC Name |
1-cyclopropylsulfanyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELKGKJGKADBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-nitrophenyl)sulfane | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)

![(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3038209.png)
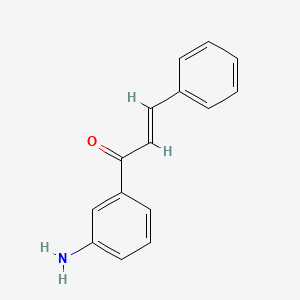
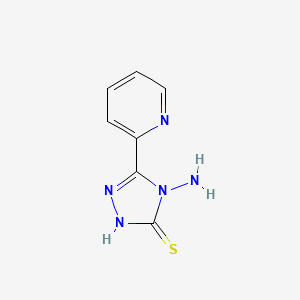

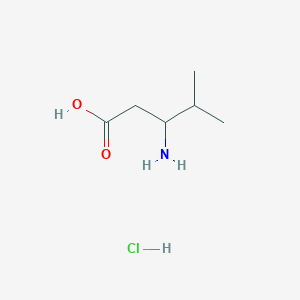
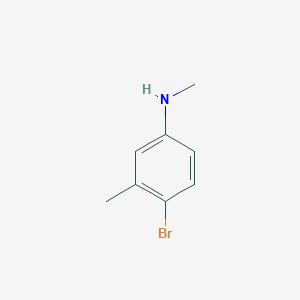
![6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038216.png)
